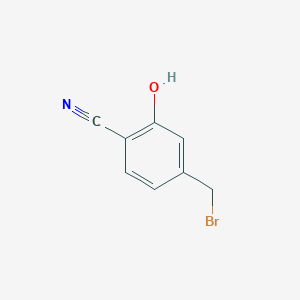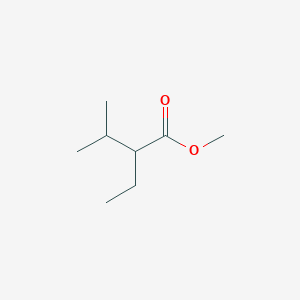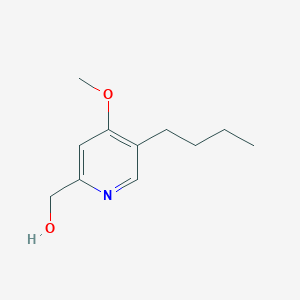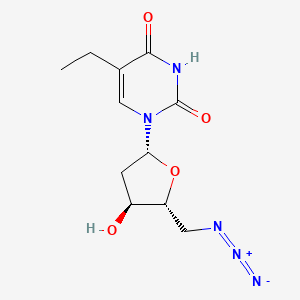![molecular formula C10H17NO5 B8614283 ethyl 2-[(2-butoxy-2-oxoethyl)amino]-2-oxoacetate](/img/structure/B8614283.png)
ethyl 2-[(2-butoxy-2-oxoethyl)amino]-2-oxoacetate
Overview
Description
Butyl N-[ethoxy(oxo)acetyl]glycinate is a chemical compound with the molecular formula C10H19NO4. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a butyl group, an ethoxy group, and a glycinate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(2-butoxy-2-oxoethyl)amino]-2-oxoacetate typically involves the reaction of butylamine with ethyl oxalyl chloride, followed by the addition of glycine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:
Reaction of Butylamine with Ethyl Oxalyl Chloride: This step involves the formation of an intermediate compound, which is then reacted with glycine.
Addition of Glycine: Glycine is added to the reaction mixture, resulting in the formation of this compound.
Industrial Production Methods
In industrial settings, the production of this compound is carried out using large-scale reactors and optimized reaction conditions. The process involves the use of high-purity reagents and precise control of temperature and pressure to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Butyl N-[ethoxy(oxo)acetyl]glycinate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced forms of the compound.
Scientific Research Applications
Butyl N-[ethoxy(oxo)acetyl]glycinate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-[(2-butoxy-2-oxoethyl)amino]-2-oxoacetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to ethyl 2-[(2-butoxy-2-oxoethyl)amino]-2-oxoacetate include:
Butyl N-[ethoxy(oxo)acetyl]alaninate: Similar structure with alanine instead of glycine.
Butyl N-[ethoxy(oxo)acetyl]valinate: Similar structure with valine instead of glycine.
Uniqueness
Butyl N-[ethoxy(oxo)acetyl]glycinate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its versatility in various reactions and applications makes it a valuable compound in scientific research and industry.
Properties
Molecular Formula |
C10H17NO5 |
|---|---|
Molecular Weight |
231.25 g/mol |
IUPAC Name |
ethyl 2-[(2-butoxy-2-oxoethyl)amino]-2-oxoacetate |
InChI |
InChI=1S/C10H17NO5/c1-3-5-6-16-8(12)7-11-9(13)10(14)15-4-2/h3-7H2,1-2H3,(H,11,13) |
InChI Key |
QCDMZAGNMRUVNZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)CNC(=O)C(=O)OCC |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3,4-dimethoxyphenyl)methyl]-7-[(2R,3R)-2-hydroxy-6-phenylhexan-3-yl]-5-methyl-1H-imidazo[5,1-f][1,2,4]triazin-4-one](/img/structure/B8614202.png)

![9-[2-(2-Methoxyethoxy)ethyl]-9H-fluorene](/img/structure/B8614221.png)
![6-Quinolinecarbothioamide,n-[[4-(phenylmethoxy)phenyl]methyl]-](/img/structure/B8614224.png)
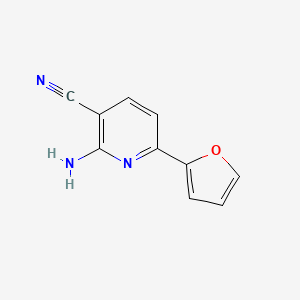
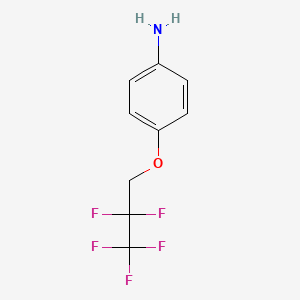
![1-[4-(Cyclopropylmethoxy)-2-methylphenyl]ethanone](/img/structure/B8614236.png)
![(Rac)-8-benzyl-2-methyl-4-phenyl-2,8-diaza-spiro[4.5]decane-1,3-dion](/img/structure/B8614241.png)
